molecular formula C15H20 B14214299 (Nona-1,4-dien-2-yl)benzene CAS No. 796035-00-2

(Nona-1,4-dien-2-yl)benzene

Cat. No.: B14214299
CAS No.: 796035-00-2
M. Wt: 200.32 g/mol
InChI Key: RWPLWEVBCCILPE-UHFFFAOYSA-N
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Description

(Nona-1,4-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nonadiene chain. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nona-1,4-dien-2-yl)benzene typically involves the Diels-Alder reaction, a well-known method for forming six-membered rings. This reaction involves a conjugated diene and a dienophile under thermal conditions to form the desired product. The reaction conditions often include temperatures ranging from 80°C to 150°C and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Nona-1,4-dien-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.

Scientific Research Applications

(Nona-1,4-dien-2-yl)benzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of (Nona-1,4-dien-2-yl)benzene involves its interaction with molecular targets through its aromatic ring and conjugated diene system. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Styrene: Contains a vinyl group attached to a benzene ring.

    1,3-Butadiene: A simple conjugated diene without the benzene ring.

    Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.

Uniqueness

(Nona-1,4-dien-2-yl)benzene is unique due to its combination of a benzene ring with a nonadiene chain, providing a distinct set of chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

796035-00-2

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

nona-1,4-dien-2-ylbenzene

InChI

InChI=1S/C15H20/c1-3-4-5-6-8-11-14(2)15-12-9-7-10-13-15/h6-10,12-13H,2-5,11H2,1H3

InChI Key

RWPLWEVBCCILPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC(=C)C1=CC=CC=C1

Origin of Product

United States

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